molecular formula C8H11N3O B1454253 N-Methyl-4-(methylamino)picolinamide CAS No. 1065074-98-7

N-Methyl-4-(methylamino)picolinamide

Cat. No.: B1454253
CAS No.: 1065074-98-7
M. Wt: 165.19 g/mol
InChI Key: YKMVOSKHDGRIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(methylamino)picolinamide is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is a derivative of picolinamide, featuring a methyl group and a methylamino group attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

N-Methyl-4-(methylamino)picolinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with Aurora-B kinase, a protein involved in cell division . The nature of this interaction involves binding to the ATP pocket of the kinase, potentially inhibiting its activity and affecting cell cycle progression .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Aurora-B kinase can lead to alterations in cell division and proliferation

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to the ATP pocket of Aurora-B kinase, it inhibits the enzyme’s activity, leading to disruptions in cell division . This inhibition can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool for studying cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a dark place at room temperature under an inert atmosphere . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to sustained inhibition of cell division and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes like Aurora-B kinase . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects and dose-dependent responses are critical considerations in these studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role in inhibiting Aurora-B kinase suggests it may affect pathways related to cell division and proliferation . Additionally, it may influence metabolic flux and metabolite levels, although detailed studies are required to map out these pathways comprehensively.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(methylamino)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxamide with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(methylamino)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-4-(methylamino)picolinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-aminopicolinamide
  • 4-(Methylamino)picolinamide
  • N-Methyl-2-picolinamide

Uniqueness

N-Methyl-4-(methylamino)picolinamide is unique due to the presence of both a methyl group and a methylamino group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other picolinamide derivatives.

Properties

IUPAC Name

N-methyl-4-(methylamino)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMVOSKHDGRIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656111
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-98-7
Record name N-Methyl-4-(methylamino)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(methylamino)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-4-(methylamino)pyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-(methylamino)picolinamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-(methylamino)picolinamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-(methylamino)picolinamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-(methylamino)picolinamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-4-(methylamino)picolinamide
Reactant of Route 6
N-Methyl-4-(methylamino)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.